3-(2-Biphenyl)-2-chloro-1-propene
Overview
Description
3-(2-Biphenyl)-2-chloro-1-propene is an organic compound that features a biphenyl group attached to a chlorinated propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Biphenyl)-2-chloro-1-propene typically involves the reaction of biphenyl derivatives with chlorinated propene under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a biphenyl boronic acid with a chlorinated propene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Biphenyl)-2-chloro-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The double bond in the propene chain can be reduced to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to substitute the chlorine atom.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the propene chain.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the double bond.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated derivatives of the original compound.
Scientific Research Applications
3-(2-Biphenyl)-2-chloro-1-propene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(2-Biphenyl)-2-chloro-1-propene involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the chlorinated propene chain can undergo various chemical transformations that modulate its activity. These interactions and transformations can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings linked together.
2-Chloropropene: A chlorinated propene without the biphenyl group.
3-(2-Biphenyl)-1-propene: A similar compound without the chlorine atom.
Uniqueness
3-(2-Biphenyl)-2-chloro-1-propene is unique due to the presence of both the biphenyl group and the chlorinated propene chain. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c1-12(16)11-14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10H,1,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBROMXYHYAAMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275167 | |
Record name | 2-(2-Chloro-2-propen-1-yl)-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-99-9 | |
Record name | 2-(2-Chloro-2-propen-1-yl)-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chloro-2-propen-1-yl)-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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